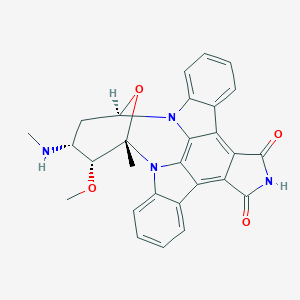
7-Oxostaurosporine
Übersicht
Beschreibung
Structure Elucidation and Anticancer Activity
7-Oxostaurosporine is a derivative of staurosporine, and its structure has been elucidated through the study of Brazilian endemic tunicate Eudistoma vannamei. Two new derivatives, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, were identified and displayed significant cytotoxicity against a panel of tumor cell lines, with IC50 values in the nanomolar range. These derivatives were found to be up to 14 times more cytotoxic than staurosporine, indicating their potential as potent anticancer agents .
Synthesis Analysis
The synthesis of 7-oxostaurosporine derivatives involves sequential metal catalysis, which is a multi-step process. This process includes Pd(0)-catalyzed addition of indolocarbazole to alkoxyallene, ring-closing metathesis, Ru-catalyzed chemoselective olefin migration, and Pd(II)-catalyzed oxidative cyclization. This innovative approach not only allows for the synthesis of natural pyranose glycosides but also non-natural septanose glycosides, demonstrating versatility in the synthesis of complex molecules. A short formal synthesis of 7-oxostaurosporine was successfully achieved using this strategy .
Molecular Structure Analysis
The molecular structure of an antitumor active spiro-oxindole, which shares some structural similarities with 7-oxostaurosporine, was determined to crystallize in the monoclinic system with the P21/c space group. The structure was analyzed using various computational techniques, including AM1, PM3, and DFT studies. These studies supported the stereochemical selectivity of the synthesis reaction and provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Although not directly related to 7-oxostaurosporine, the study of OX7-saporin provides insight into the targeted delivery of toxins to specific cells. OX7-saporin, a conjugate of a plant toxin and a monoclonal antibody, was used to selectively destroy cerebellar Purkinje cells in rats. This research demonstrates the potential for designing targeted chemical reactions to manipulate biological systems, which could be relevant for the development of targeted therapies using 7-oxostaurosporine derivatives .
Physical and Chemical Properties Analysis
7-Oxostaurosporine has been identified as a selective inhibitor against the mycelial form of Candida albicans. It exhibits specific antifungal activity against various Candida species, including C. krusei, C. albicans, C. tropicalis, and C. lusitaniae, with minimal inhibitory concentrations (MICs) ranging from 3.1 to 25 μg/ml. Importantly, 7-oxostaurosporine demonstrated no in vivo toxicity in mice, suggesting its potential as a safe antifungal agent. The selective inhibition of the mycelial form of Candida spp. by 7-oxostaurosporine highlights its unique physical and chemical properties that could be exploited for therapeutic purposes .
Wissenschaftliche Forschungsanwendungen
Antifungal Potential
7-Oxostaurosporine has been identified as a selective inhibitor against the mycelial form of Candida species, including Candida albicans, C. krusei, C. tropicalis, and C. lusitaniae. It exhibits specific antifungal activity and has demonstrated no in vivo toxicity in SPF ICR mice, indicating its potential as an antifungal agent, particularly against dimorphic fungi (Hwang et al., 2004).
Anticancer Activity
7-Oxostaurosporine derivatives have been studied for their anticancer properties. The derivatives 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, isolated from the Brazilian endemic tunicate Eudistoma vannamei, showed significant cytotoxicity against various tumor cell lines. These derivatives were found to be up to 14 times more cytotoxic than staurosporine, indicating their strong potential for cancer treatment (Jimenez et al., 2012).
Antiamoebic Activities
The antiamoebic activities of 7-Oxostaurosporine have been explored, particularly against Acanthamoeba parasites. The compound affects membrane permeability and causes mitochondrial damages in trophozoites of A. castellanii Neff, revealing its potential as a therapeutic agent for amoebic infections (Cartuche et al., 2019).
Phosphatidylserine Trafficking
7-Oxostaurosporine and its analogs have been identified as tools for studying phosphatidylserine trafficking. It's observed to block endosomal sorting and recycling of phosphatidylserine, leading to redistribution to endosomes and endomembranes. This mislocalization of K-Ras is notable, as it suggests potential applications in studying phosphatidylserine subcellular distribution and its implications in human cancers (Cho et al., 2013).
Eigenschaften
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTTVLREWUNNRO-UGZRAAABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxostaurosporine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




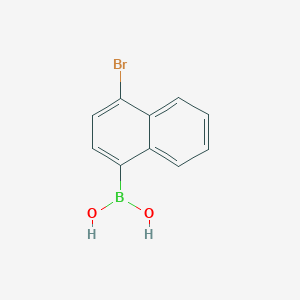

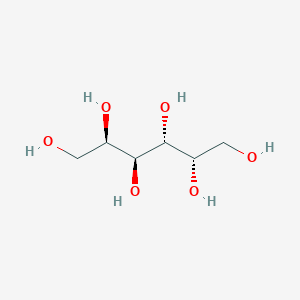
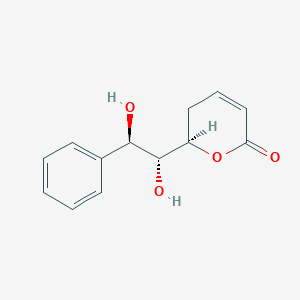
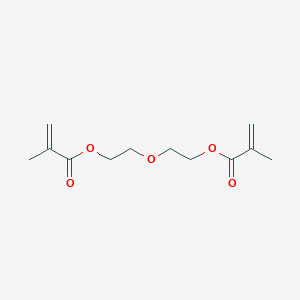
![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
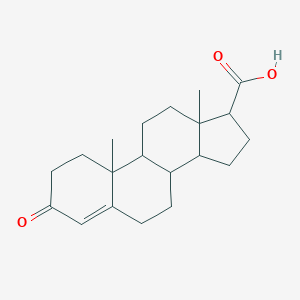
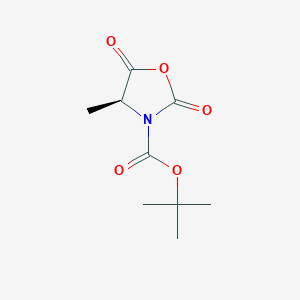
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
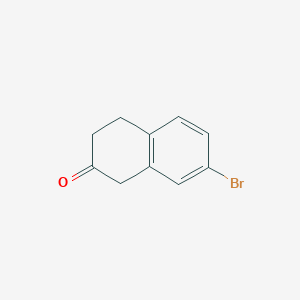
![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)